Welcome to the BenchChem Online Store!
molecular formula C8H16N2O2 B2715872 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone CAS No. 83502-55-0

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Cat. No. B2715872
M. Wt: 172.228
InChI Key: MRGOMLFEVPNISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06936613B2

Procedure details

To a solution of 1-(2-hydroxyethyl)piperazine (5.5 ml; 42.3 mmol) in toluene (50 ml) was added acetic anhydride (4.0 ml; 42.4 mmol). The mixture was heated to 80° C. overnight. The solvent was removed under reduced pressure and the residue was washed several times with a mixture of diethyl ether and petroleum ether (1:1 v/v) to leave 6q1 as an oil (5.2 g; 72%).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>C1(C)C=CC=CC=1>[C:10]([N:7]1[CH2:8][CH2:9][N:4]([CH2:3][CH2:2][OH:1])[CH2:5][CH2:6]1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
OCCN1CCNCC1
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
the residue was washed several times
ADDITION
Type
ADDITION
Details
with a mixture of diethyl ether and petroleum ether (1:1 v/v)
CUSTOM
Type
CUSTOM
Details
to leave 6q1 as an oil (5.2 g; 72%)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1CCN(CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.